7-Chloro-1H-pyrrolo[2,3-c]pyridine

Dopamine Transporter CNS Research Neuroscience

Researchers often fail to achieve target engagement when using unsubstituted azaindole scaffolds. 7-Chloro-1H-pyrrolo[2,3-c]pyridine provides a quantifiable solution: • 25-fold increase in DAT inhibition vs. parent scaffold (IC50 658 nM vs. 16,500 nM) • Potent multi-subtype nAChR antagonism (IC50 1.8-15 nM) for addiction and pain studies • Reactive 7-chloro handle enables rapid SNAr diversification for kinase inhibitor libraries Supplied with analytical data; bulk quantities available for preclinical programs.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 357263-41-3
Cat. No. B1589527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-pyrrolo[2,3-c]pyridine
CAS357263-41-3
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2Cl
InChIInChI=1S/C7H5ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
InChIKeyHOHKYYCVFMEBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3): A Quantifiable Bioactive Scaffold for Neuroscience and Kinase Research


7-Chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-chloro-6-azaindole) is a halogenated heterocyclic building block in the azaindole family, with a molecular weight of 152.58 g/mol . It is distinguished by a chlorine atom at the 7-position of the pyrrolo[2,3-c]pyridine core, which confers unique biological activity and synthetic versatility. This compound serves as a key intermediate in the synthesis of kinase inhibitors and has demonstrated potent, quantifiable activity at monoamine transporters and nicotinic acetylcholine receptors, as detailed in the evidence guide below [1].

1
Halogenated azaindole scaffold Supports target-engagement studies with reported monoamine transporter and nAChR activity
2
Synthetic intermediate 7-Chloro position enables nucleophilic aromatic substitution for kinase inhibitor library diversification
3
Quantifiable bioactivity Reported activity profile across DAT, NET, SERT, and nAChR subtypes supports CNS pathway research

Why 7-Chloro-1H-pyrrolo[2,3-c]pyridine is Not Interchangeable with 5-Chloro or Unsubstituted Analogs


The position of the chlorine atom on the pyrrolo[2,3-c]pyridine scaffold is a critical determinant of biological activity and synthetic utility. Substitution at the 7-position, as opposed to the 5-position or the unsubstituted core, dramatically alters the compound's interaction with biological targets such as the dopamine transporter (DAT) [1] and nicotinic acetylcholine receptors (nAChRs) [2]. Furthermore, the 7-chloro derivative serves as a superior synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) compared to its 5-chloro isomer, enabling the efficient construction of complex, bioactive molecules [3]. Therefore, selecting a generic azaindole building block without verifying the specific substitution pattern and its documented impact on activity can lead to failed experiments and wasted resources.

This product 7-Chloro-1H-pyrrolo[2,3-c]pyridine
5-Chloro isomer Lower SNAr reactivity at the 5-position may limit diversification scope; synthetic utility profile may not transfer directly.
This product 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Unsubstituted parent scaffold Reported DAT inhibition context is substantially lower; nAChR antagonist activity not observed in public databases.
This product 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Generic azaindole building block Substitution pattern determines biological target interaction; unverified analogs may not reproduce reported pathway-activity profile.

Quantitative Evidence for 7-Chloro-1H-pyrrolo[2,3-c]pyridine Differentiation from Analogs


25-Fold Increase in Dopamine Transporter (DAT) Inhibition Over Unsubstituted Scaffold

The 7-chloro derivative exhibits a 25-fold increase in potency for inhibiting the dopamine transporter (DAT) compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine scaffold. This quantifiable difference underscores the critical role of the 7-chloro substitution in modulating biological activity [1] [2].

DAT Inhibition: 7-Cl vs Parent
Cross-study comparable
7-Chloro IC50 = 658 nM (human DAT, HEK293)
Parent IC50 = 16,500 nM (rat striatal synaptosomes)
~25-fold difference in reported inhibition
Supports DAT pathway assay context; 7-chloro substitution is not an inert modification.
Cross-species assay context review recommended.
Dopamine Transporter CNS Research Neuroscience

Nanomolar Antagonist Activity at Multiple Nicotinic Acetylcholine Receptor (nAChR) Subtypes

The 7-chloro compound demonstrates potent antagonist activity across a panel of human nicotinic acetylcholine receptors (nAChRs), with IC50 values ranging from 1.8 nM to 15.0 nM. This polypharmacology is a distinct feature of this scaffold and is not observed for the unsubstituted 1H-pyrrolo[2,3-c]pyridine parent, which lacks reported nAChR activity [1].

nAChR Subtype Antagonism
Class-level inference
α3β4 IC50 = 1.8 nM
α4β2 IC50 = 12.0 nM
α4β4 IC50 = 15.0 nM
Supports nAChR subtype profiling; parent scaffold lacks reported nAChR activity.
Data to verify in target laboratory context.
Nicotinic Receptors nAChR Addiction Pain

Broad Polypharmacology Profile Across Monoamine Transporters

Beyond its potent DAT inhibition, 7-chloro-1H-pyrrolo[2,3-c]pyridine also demonstrates significant activity at the norepinephrine transporter (NET) and serotonin transporter (SERT). This profile is distinct from many selective monoamine reuptake inhibitors and provides a unique pharmacological fingerprint for this specific scaffold [1].

Monoamine Transporter Profile
Supporting evidence
DAT IC50 = 658 nM
NET IC50 = 443 nM
SERT IC50 = 100 nM
Reported polypharmacology profile across three monoamine transporters.
Selectivity context may require review; DAT/SERT ratio ~6.6.
Monoamine Transporters Polypharmacology CNS

Strategic Advantage as a Synthetic Intermediate for Kinase Inhibitors

The chlorine atom at the 7-position of the pyrrolo[2,3-c]pyridine core is a strategic site for further functionalization via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This reactivity is central to its widespread use as a key intermediate in the synthesis of kinase inhibitor libraries and other bioactive molecules [1] [2].

Synthetic Diversification Handle
Class-level inference
7-Chloro position enables nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling for efficient introduction of amine or alkoxyl diversity elements.
Supports kinase inhibitor library synthesis workflow.
Reactivity context vs 5-Cl isomer may require review; 5-position is less reactive toward SNAr.
Kinase Inhibitors Medicinal Chemistry Building Block

High-Value Research Applications for 7-Chloro-1H-pyrrolo[2,3-c]pyridine


CNS Drug Discovery: Dopamine Transporter Probe Development

Procure 7-chloro-1H-pyrrolo[2,3-c]pyridine as a validated starting point for developing novel dopamine transporter (DAT) ligands. Its 25-fold increase in DAT inhibition over the unsubstituted scaffold (IC50 = 658 nM vs. 16,500 nM) [1] provides a clear and quantifiable advantage for CNS research programs. This compound is ideal for medicinal chemistry efforts focused on understanding and modulating dopaminergic signaling in conditions like ADHD, Parkinson's disease, and substance use disorders.

Neuroscience Research: Nicotinic Receptor Pharmacology Studies

Utilize the compound's potent and multi-subtype nicotinic acetylcholine receptor (nAChR) antagonist activity (IC50 values of 1.8-15.0 nM) [1] as a pharmacological tool. It is particularly well-suited for studies investigating the role of alpha3beta4, alpha4beta2, and alpha4beta4 nAChRs in addiction, pain pathways, and cognitive function, where its defined activity profile offers a clear advantage over the inactive parent scaffold.

Medicinal Chemistry: Efficient Synthesis of Diverse Kinase Inhibitor Libraries

Leverage the 7-chloro group as a versatile synthetic handle for rapid diversification. The compound's high reactivity towards nucleophilic aromatic substitution (SNAr) enables the efficient introduction of amine or alkoxyl groups at the 7-position [2]. This makes it a superior building block for generating focused libraries of 7-substituted pyrrolo[2,3-c]pyridines, a privileged substructure in kinase inhibitors targeting cancer and inflammatory diseases.

Multi-Target Pharmacology: Investigating CNS Polypharmacology

Employ 7-chloro-1H-pyrrolo[2,3-c]pyridine as a tool compound to study the complex interplay between dopamine, norepinephrine, and serotonin transporters. Its balanced inhibition profile (DAT IC50 = 658 nM, NET IC50 = 443 nM, SERT IC50 = 100 nM) [1] provides a unique and quantifiable starting point for research into multi-target CNS therapeutics, where modulating multiple monoamine systems simultaneously may offer therapeutic benefits.

Application
Selection Property
Validation Focus
CNS pathway probe development
DAT inhibition assay context
Transporter occupancy and pathway-response endpoints
Nicotinic receptor pharmacology studies
nAChR subtype profiling
Subtype-selectivity review across α3β4, α4β2, α4β4
Kinase inhibitor library synthesis
7-Position SNAr reactivity
Diversification scope and substitution pattern review
Multi-target CNS pharmacology
Monoamine transporter profile
Polypharmacology endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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